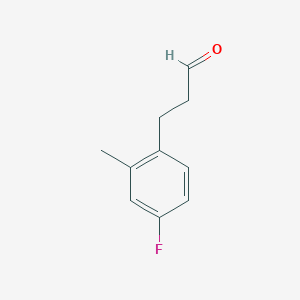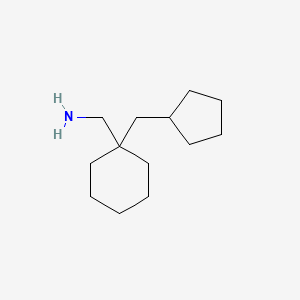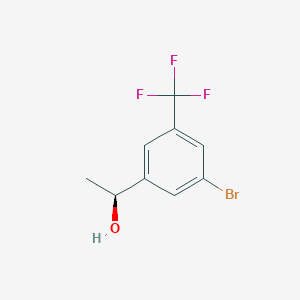
3-((3-Bromothiophen-2-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Bromothiophen-2-yl)methyl)piperidine is an organic compound that features a piperidine ring substituted with a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and bromothiophene groups allows for unique chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 3-bromothiophene.
Formation of the Bromothiophene Intermediate: The 3-bromothiophene is then reacted with a suitable alkylating agent to form the 3-bromothiophen-2-ylmethyl intermediate.
Nucleophilic Substitution: The intermediate is subjected to nucleophilic substitution with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The bromothiophene moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted thiophenes.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
3-((3-Bromothiophen-2-yl)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes involving piperidine and thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, while the piperidine ring can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Bromothiophen-3-yl)methyl)piperidine
- 3-((3-Chlorothiophen-2-yl)methyl)piperidine
- 3-((3-Methylthiophen-2-yl)methyl)piperidine
Uniqueness
3-((3-Bromothiophen-2-yl)methyl)piperidine is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different electronic properties and steric effects compared to its analogs.
Propiedades
Fórmula molecular |
C10H14BrNS |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
3-[(3-bromothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14BrNS/c11-9-3-5-13-10(9)6-8-2-1-4-12-7-8/h3,5,8,12H,1-2,4,6-7H2 |
Clave InChI |
VKNXCZIJLXNATQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


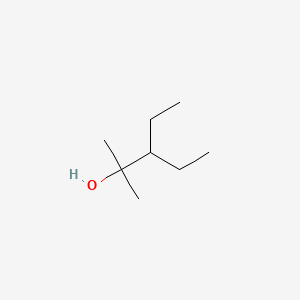
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
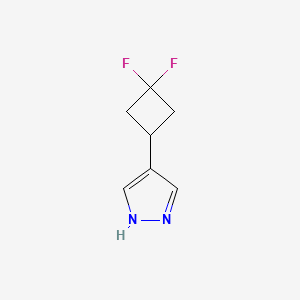
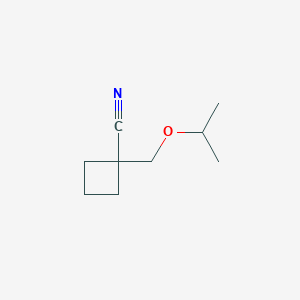
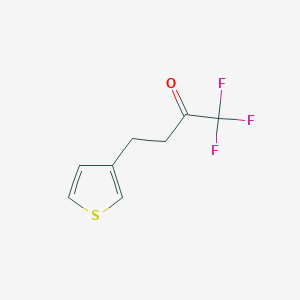
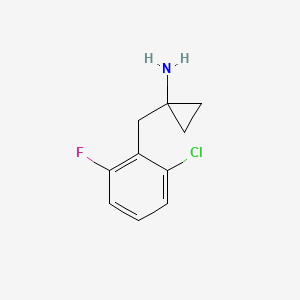
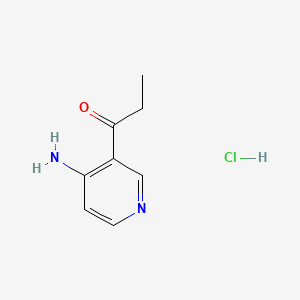
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)


